3-Amino-4,5-dimethylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,5-dimethylpyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with amino, methyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5-dimethylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated pyridine derivative, followed by reduction and subsequent functional group transformations. For instance, starting from 2-chloro-3-nitropyridine, nucleophilic substitution with an amine, followed by reduction of the nitro group, can yield the desired amino derivative .
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary based on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,5-dimethylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid can produce alcohols or aldehydes.
Scientific Research Applications
3-Amino-4,5-dimethylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-4,5-dimethylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: Compared to these similar compounds, 3-Amino-4,5-dimethylpyridine-2-carboxylic acid is unique due to the presence of both amino and methyl groups on the pyridine ring. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
211318-92-2 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-amino-4,5-dimethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-10-7(8(11)12)6(9)5(4)2/h3H,9H2,1-2H3,(H,11,12) |
InChI Key |
DHZBRLCYBDMIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.